molecular formula C19H21NO5 B091480 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one CAS No. 17014-67-4

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one

Cat. No.: B091480
CAS No.: 17014-67-4
M. Wt: 343.4 g/mol
InChI Key: XGRDKKDYVBYXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one, also known as EMA, is a synthetic compound that has been widely used in scientific research. EMA is a derivative of acridine, which is a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. EMA has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of DNA and RNA structures. This compound has been shown to interact with DNA and RNA by intercalating between the base pairs, causing structural changes that affect their functions. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. This compound has also been shown to exhibit antimicrobial, antiviral, and antifungal activities by disrupting the structures of bacterial and viral membranes. Additionally, this compound has been studied for its potential use as a fluorescent probe for DNA and RNA detection.

Advantages and Limitations for Lab Experiments

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound is also stable and has a long shelf life, which allows for long-term storage and repeated experiments. However, this compound has limitations in terms of its toxicity and potential side effects. It is important to handle this compound with caution and to use appropriate safety measures when working with this compound.

Future Directions

There are several future directions for research involving 1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one. One potential direction is the development of this compound-based fluorescent probes for the detection of DNA and RNA structures and functions. Another direction is the investigation of the potential use of this compound as a therapeutic agent for cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one can be synthesized through a multistep process involving the condensation of 1-ethoxy-2-nitrobenzene with 2,3,4-trimethoxybenzaldehyde, followed by reduction and cyclization reactions. The final product is obtained through purification and crystallization steps. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one has been used in various scientific research studies due to its unique properties. It has been shown to exhibit anticancer, antimicrobial, antiviral, and antifungal activities. This compound has also been studied for its potential use as a fluorescent probe for DNA and RNA detection. Its ability to interact with nucleic acids has made it a valuable tool for studying DNA and RNA structures and functions.

Properties

17014-67-4

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

1-ethoxy-2,3,4-trimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C19H21NO5/c1-6-25-16-13-14(17(22-3)19(24-5)18(16)23-4)20(2)12-10-8-7-9-11(12)15(13)21/h7-10H,6H2,1-5H3

InChI Key

XGRDKKDYVBYXIC-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC

Canonical SMILES

CCOC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3N2C)OC)OC)OC

synonyms

1-Ethoxy-2,3,4-trimethoxy-10-methylacridin-9(10H)-one

Origin of Product

United States

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